Ascolactone
Description
Contextualization within Fungal Secondary Metabolites Research
Fungal secondary metabolites (SMs) are a cornerstone of natural product chemistry, recognized for their structural complexity and wide range of biological activities frontiersin.orgnumberanalytics.commdpi.comresearchgate.netnih.govfrontiersin.orgnih.govfrontiersin.orglibretexts.orglumenlearning.comnih.gov. These compounds are not directly involved in fundamental metabolic processes like growth but are vital for the fungus's ecological niche, mediating interactions with other organisms and providing survival advantages numberanalytics.commdpi.comnih.gov. The study of these metabolites has led to the development of numerous pharmaceuticals, agrochemicals, and industrial products frontiersin.org. Ascolactones are a notable group of these fungal-derived SMs, identified through research efforts focused on uncovering the chemical capabilities of fungi. For instance, the endophytic fungus Didymella sp. IEA-3B has been a source for the isolation of certain ascalactones uni-duesseldorf.deresearchgate.net.
Historical Overview of Ascolactone Discovery
The identification of specific ascalactone compounds is linked to investigations into the secondary metabolism of fungi. This compound C, for example, was isolated from Didymella sp. IEA-3B via solid rice fermentation techniques uni-duesseldorf.deresearchgate.net. This isolation and subsequent structural characterization represent a key event in the recognition of this class of compounds. The broader scientific literature also references this compound A and this compound B researchgate.net, indicating that this family of metabolites has been a subject of study, suggesting a historical trajectory of discovery and characterization within fungal natural product research.
Classification and Structural Diversity of this compound Analogues
Ascolactones are chemically defined by the presence of a lactone ring system, a common feature in many natural products researchgate.net. This compound C, specifically, has been described as a benzolactone derivative uni-duesseldorf.de. The known members of the ascalactone family identified in scientific literature include this compound A, this compound B, and this compound C uni-duesseldorf.deresearchgate.netresearchgate.net. This nomenclature typically reflects the order of their isolation or discovery. This compound C has been characterized with a molecular formula of C15H18O5 uni-duesseldorf.de. The existence of these distinct analogues highlights the structural diversity within the ascalactone group, stemming from variations in their carbon skeletons and functional group arrangements, which are a product of complex fungal biosynthetic pathways.
Table 1: Identified this compound Compounds
| This compound Name | Source Organism | Isolation Context | Molecular Formula | Structural Notes |
| This compound A | Not specified | Not specified | Not specified | Mentioned in researchgate.net |
| This compound B | Not specified | Not specified | Not specified | Mentioned in researchgate.net |
| This compound C | Didymella sp. IEA-3B | Solid rice fermentation | C15H18O5 | Benzolactone derivative uni-duesseldorf.de |
List of this compound Compounds Mentioned:
this compound A
this compound B
this compound C
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,6S)-3,4-dihydroxy-6-undecyloxan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c1-2-3-4-5-6-7-8-9-10-11-13-12-14(17)15(18)16(19)20-13/h13-15,17-18H,2-12H2,1H3/t13-,14+,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICNXZCTTYOLCW-ZNMIVQPWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CC(C(C(=O)O1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H]1C[C@H]([C@@H](C(=O)O1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Producer Organism Research
Isolation from Endophytic Fungi
Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, represent a significant and largely untapped resource for natural products. nih.govnih.govmdpi.com Their symbiotic relationship with host plants is thought to influence their metabolic pathways, leading to the production of a wide array of secondary metabolites. pakbs.org
A notable example of an ascolactone-producing endophyte is the fungus Didymella sp. IEA-3B.1. This fungal strain was isolated from the leaves of the host plant Terminalia catappa, commonly known as the Indian almond tree. nih.govnih.gov Research involving the cultivation of this endophyte on a solid rice medium led to the isolation and characterization of a new benzolactone derivative, designated as this compound C. nih.govmdpi.com
The identification of this compound C from Didymella sp. IEA-3B.1 highlights the potential of endophytic fungi as a source for novel chemical structures within the this compound family. nih.gov The production of this compound was achieved through standard fermentation and extraction techniques, followed by chromatographic purification. mdpi.com
| Fungal Strain | Host Organism | Isolated Compound |
|---|---|---|
| Didymella sp. IEA-3B.1 | Terminalia catappa | This compound C |
While the isolation of this compound C from Didymella sp. IEA-3B.1 is a specific and well-documented finding, the broader search for other endophytic fungi producing this compound analogues is an ongoing area of research. The chemical diversity of secondary metabolites from endophytic fungi is vast, with numerous studies reporting the isolation of novel compounds. nih.govfrontiersin.orgmdpi.com Although specific examples of other endophytes producing compounds explicitly named "this compound" are not prevalent in the reviewed literature, the structural relationship of this compound C to other known benzolactones suggests that other endophytic fungi may produce structurally similar analogues. mdpi.com The exploration of diverse plant hosts and their associated endophytic communities remains a promising strategy for the discovery of new this compound derivatives. mdpi.comresearchgate.net
Isolation from Marine-Derived Fungi
The marine environment, characterized by its unique physical and chemical conditions, harbors a diverse array of microorganisms, including fungi that have adapted to these challenging habitats. nih.govsciopen.com Marine-derived fungi have been recognized as a significant source of novel and biologically active secondary metabolites. nih.govmdpi.comsciopen.com
The outline for this article specifies Ascochyta salicorniae as a producer of Ascolactones A and B. However, a comprehensive review of the available scientific literature did not yield direct evidence to support this specific claim. While the genus Ascochyta is known to include marine-associated species, and marine fungi are prolific producers of diverse secondary metabolites, the specific production of Ascolactones A and B by Ascochyta salicorniae is not documented in the searched scientific databases. marinespecies.orgmarinespecies.org
It is noteworthy that a marine-derived fungus, Aspergillus dimorphicus, has been reported to produce Wentilactones A and B, which are structurally similar to ascolactones. nih.gov This finding underscores the potential of marine fungi as a source for this class of compounds, even if the specific producer mentioned in the outline could not be verified.
The biogeographical distribution of fungi that produce ascolactones is linked to the distribution of their host organisms and the environmental conditions that favor their growth. The genus Didymella, which includes the this compound C-producing endophyte Didymella sp. IEA-3B.1, has a cosmopolitan distribution and can be found in a wide range of ecosystems, from terrestrial to aquatic environments. nih.govpensoft.net Species within the family Didymellaceae, to which Didymella and Ascochyta belong, are ubiquitous and can be found as saprobes, endophytes, and pathogens in diverse ecological niches, including soil and marine environments. pensoft.net
The specific strain Didymella sp. IEA-3B.1 was isolated from a host plant in Bali, Indonesia. nih.gov The distribution of other potential this compound-producing fungi would likely be widespread, reflecting the global distribution of their respective host plants and the adaptability of these fungal genera.
Host Organism Associations and Ecological Niches
The relationship between this compound-producing fungi and their host organisms is a key aspect of their biology. This association influences the ecological niche of the fungus and may play a role in the production of secondary metabolites like this compound.
The endophytic fungus Didymella sp. IEA-3B.1 was found living within the healthy leaf tissues of Terminalia catappa. nih.gov As an endophyte, it occupies a specific niche within its host, potentially engaging in a symbiotic relationship. pakbs.org Endophytes can confer benefits to their hosts, such as protection against pathogens and herbivores, and in return, the host plant provides a protected environment and nutrients for the fungus. nih.gov The production of secondary metabolites by endophytes is thought to be a component of this complex interaction. pakbs.org
The genus Ascochyta comprises many species that are known as plant pathogens, causing diseases such as Ascochyta blight in various crops. wikipedia.orgnih.govresearchgate.net The species name Ascochyta salicorniae suggests a host association with plants of the genus Salicornia (commonly known as glassworts or pickleweeds), which are halophytes typically found in salt marshes and coastal areas. This indicates an ecological niche in saline, coastal environments. While some Ascochyta species are pathogenic, others can exist as saprobes or endophytes. wikipedia.org The precise nature of the relationship between A. salicorniae and its putative host, and its role within its ecological niche, requires further investigation.
| Fungal Species | Host Organism/Substrate | Ecological Niche |
|---|---|---|
| Didymella sp. IEA-3B.1 | Terminalia catappa (Indian almond tree) | Endophyte in leaf tissue |
| Ascochyta salicorniae | Presumed to be Salicornia sp. (Glasswort) | Associated with halophytic plants in coastal/saline environments |
Terminalia catappa as Host Plant for Didymella sp.
A significant breakthrough in this compound research was the identification of an endophytic fungus, Didymella sp. IEA-3B.1, as a producer of this compound. This fungus was isolated from the leaves of the host plant Terminalia catappa, commonly known as the Indian almond tree, in Bali, Indonesia. nih.govnih.gov Endophytic fungi reside within the tissues of living plants, often in a symbiotic relationship, and are recognized as a rich source of novel bioactive secondary metabolites. mdpi.comnih.gov
In a study focused on discovering bioactive metabolites from endophytes, the solid rice fermentation of Didymella sp. IEA-3B.1 yielded a new benzolactone derivative named this compound C. nih.govmdpi.com This discovery underscores the importance of exploring endophytic fungi from diverse plant species as a strategy for identifying new natural products. mdpi.comnih.gov The investigation of the endophytic mycoflora of Terminalia species has revealed a high diversity of fungi, which could be a repository for other valuable bioactive compounds. nih.govresearchgate.net
Alongside this compound C, the fermentation of this Didymella sp. also produced a novel decahydrofluorene analogue, Didymellanosine, and several other known compounds. nih.govnih.govmdpi.com The co-occurrence of these diverse chemical structures highlights the complex metabolic capabilities of this endophytic fungus.
Table 1: Compounds Isolated from Didymella sp. IEA-3B.1 (Host: Terminalia catappa)
| Compound Name | Compound Class | Status | Reference |
| This compound C | Benzolactone | New | nih.govnih.gov |
| Didymellanosine | Decahydrofluorene Alkaloid | New | nih.govnih.gov |
| Phomapyrrolidone A | Known | nih.gov | |
| Ascomylactam C | Known | nih.gov | |
| (9S,11R)-(+)-Ascosalitoxin | Known | nih.gov | |
| Ascochitine | Known | nih.gov | |
| Fusarimine | Known | nih.gov | |
| 3,6,8-trihydroxy-3-methyl-3,4-dihydroisocoumarin | Isocoumarin | Known | nih.gov |
| 3-methoxy-6,8-dihydroxy-3-methyl-3,4-dihydro-isocoumarin | Isocoumarin | Known | nih.gov |
| 6,8-dihydroxy-3-methyl-isocoumarin | Isocoumarin | Known | nih.gov |
| Ascochitamine | Known | nih.govnih.gov |
Marine Substrates and Associated Fungal Habitats
The genus Didymella, the known producer of this compound, is part of the family Didymellaceae, which is known to inhabit a wide range of ecosystems, including aquatic environments. researchgate.net While this compound itself has been isolated from a terrestrial endophyte, the presence of its producing genus in marine settings suggests that marine-derived strains could also be a potential source of this or structurally related compounds.
Research has documented the isolation of various Didymella species from marine and aquatic habitats. For instance, a study on the fungal diversity of aquatic plants in Southwestern China identified several new species of Didymella. researchgate.net Furthermore, a marine-derived fungus, Didymella aeria, has been a source of novel aromatic polyketides. researchgate.netnih.gov This demonstrates that marine strains of Didymella are metabolically active and capable of producing unique secondary metabolites.
The exploration of marine fungi for natural products is a growing field of research. mdpi.compensoft.net Fungi from marine substrates, including sediments and those associated with other marine organisms like sponges and corals, are considered a promising source of new bioactive compounds. pensoft.net The unique environmental pressures of marine habitats can lead to the evolution of distinct metabolic pathways in fungi, potentially resulting in the production of novel chemical entities. Although the direct isolation of this compound from a marine source has not yet been reported, the established presence of the Didymella genus in marine ecosystems warrants further investigation into these strains as potential producers of this compound and its analogues.
Table 2: Examples of Didymella and Related Fungi in Marine/Aquatic Environments
| Fungal Species/Group | Environment/Source | Notable Findings | Reference |
| Didymella aeria | Marine-derived | Production of novel aromatic polyketides | researchgate.netnih.gov |
| New Didymella species | Aquatic plants | High diversity of the genus in aquatic ecosystems | researchgate.net |
| Didymellaceae family | Marine environments | An almost completely unexplored habitat for this family |
Biosynthetic Pathways of Ascolactones
Identification of Biosynthetic Gene Clusters (BGCs)
The production of secondary metabolites like ascolactone in fungi is orchestrated by a series of genes physically clustered together on a chromosome, known as a biosynthetic gene cluster (BGC). konjoin.nl While a specific BGC for this compound has not yet been definitively characterized, the producing organisms, such as the endophytic fungus Didymella sp., are known to possess numerous BGCs. nih.govrsc.org The identification of these clusters is the first step in unraveling the biosynthetic pathway.
Genomic analysis of related fungi, such as those in the genus Ascochyta, has revealed the presence of approximately 29 secondary metabolite gene clusters per species. nih.gov The process of identifying a putative this compound BGC would involve sequencing the genome of the producing organism and using bioinformatics tools to detect genes encoding core biosynthetic enzymes, particularly polyketide synthases (PKSs), which are central to the formation of the carbon skeleton of this compound. nih.gov These PKS genes are typically found in close proximity to genes encoding tailoring enzymes, transporters, and regulatory proteins that collectively form the BGC. konjoin.nl For instance, the BGC for ascochitine, another polyketide from Ascochyta fabae, was identified through homology-based searches using known PKS genes from other fungi. nih.gov A similar approach could be applied to pinpoint the BGC responsible for this compound synthesis.
Polyketide Origin and Assembly Mechanisms
This compound is a polyketide, a class of natural products derived from the repeated condensation of small carboxylic acid units in a process that mirrors fatty acid synthesis. wikipedia.org The core structure of this compound is assembled through a series of enzymatic reactions catalyzed by a large, multifunctional enzyme complex.
Role of Polyketide Synthases (PKS)
The backbone of this compound is constructed by a polyketide synthase (PKS). PKS enzymes are modular proteins that contain a series of domains, each responsible for a specific step in the elongation and modification of the growing polyketide chain. nih.gov The process begins with a starter unit, typically acetyl-CoA, which is loaded onto the PKS. Subsequently, extender units, most commonly malonyl-CoA, are sequentially added. mdpi.com
Each module of the PKS is responsible for one cycle of chain extension. A typical module contains a ketosynthase (KS) domain, which catalyzes the condensation reaction, an acyltransferase (AT) domain that selects and loads the extender unit, and an acyl carrier protein (ACP) domain that holds the growing polyketide chain. mdpi.com The number and arrangement of modules in the PKS dictate the length and initial structure of the polyketide backbone.
Incorporation of Precursors (e.g., Acetate (B1210297), Methionine)
The fundamental building blocks for the this compound polyketide chain are derived from primary metabolism. The starter unit is typically acetyl-CoA, which provides the initial two carbon atoms of the chain. wikipedia.org The subsequent elongation of the chain is primarily achieved through the incorporation of malonyl-CoA, which is formed by the carboxylation of acetyl-CoA. nih.gov
In addition to acetate-derived units, other precursors can be incorporated. For example, methyl branches on the polyketide chain are often introduced through the use of methylmalonyl-CoA as an extender unit, which is derived from propionyl-CoA. Furthermore, S-adenosyl methionine (SAM) can serve as a methyl donor for post-polyketide modifications, where methyltransferase enzymes add methyl groups to the assembled scaffold.
Post-Polyketide Modifying Enzymes
Once the polyketide chain is assembled by the PKS, it is released and undergoes a series of modifications by tailoring enzymes, which are often encoded by genes within the same BGC. These modifications are crucial for the final structure and biological activity of this compound.
Cyclization and Lactone Ring Formation
A key feature of this compound is its lactone ring, which is a cyclic ester. The formation of this ring is a critical post-PKS modification step. After the PKS synthesizes the linear polyketide chain, it is typically released from the enzyme. The cyclization process to form the lactone ring is often catalyzed by a dedicated thioesterase (TE) domain at the end of the PKS module or by a separate enzyme. This reaction involves an intramolecular esterification, where a hydroxyl group on the polyketide chain attacks the thioester bond that tethers the chain to the PKS, leading to the release of the cyclized product. The size of the resulting lactone ring is determined by the position of the attacking hydroxyl group along the polyketide backbone.
Oxidative Modifications and Epimerization
Following the formation of the core ring structure, the this compound precursor undergoes further modifications by oxidative enzymes. These enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, are responsible for introducing hydroxyl groups, epoxides, or double bonds into the molecule. These oxidative steps are critical for achieving the final, biologically active structure of this compound.
Epimerization, the change in the stereochemical configuration at one chiral center, can also occur. This process is catalyzed by epimerase enzymes and contributes to the specific three-dimensional structure of the final natural product. The precise sequence and action of these tailoring enzymes ultimately define the exact structure of the specific this compound derivative being synthesized.
Proposed Biosynthetic Routes for Specific this compound Analogues (e.g., this compound C)
The precise biosynthetic pathway for this compound C, a benzolactone derivative isolated from the endophytic fungus Didymella sp., has not been fully elucidated. However, based on the established principles of fungal secondary metabolite biosynthesis and the pathways of structurally related compounds, a plausible route can be proposed. This compound C is likely a polyketide-derived metabolite, synthesized through the action of a Polyketide Synthase (PKS).
The biosynthesis is hypothesized to commence with the assembly of a polyketide chain from acetate and malonate units, a common mechanism in fungi for generating aromatic compounds. The proposed pathway involves a series of enzymatic modifications including cyclization, reduction, and oxidation steps to yield the final benzolactone structure.
A key aspect of this proposed pathway is its connection to the biosynthesis of other complex fungal metabolites. This compound C was co-isolated with decahydrofluorene-class alkaloids, which are known to be products of hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) pathways. This co-occurrence suggests that the producing organism, Didymella sp., possesses the sophisticated enzymatic machinery required for the synthesis of diverse and complex natural products.
The proposed biosynthetic steps for this compound C are detailed in the table below, outlining the key transformations from simple precursors to the final natural product. This hypothetical pathway is constructed by analogy to the biosynthesis of other fungal polyketides, such as asperlactone (B158665) and various benzophenone (B1666685) derivatives. The elucidation of the exact enzymatic players and intermediates remains a subject for future research.
| Step | Proposed Reaction | Enzyme Class (Hypothetical) | Precursor(s) | Product(s) |
| 1 | Polyketide chain assembly | Polyketide Synthase (PKS) | Acetyl-CoA, Malonyl-CoA | Linear polyketide chain |
| 2 | Cyclization and Aromatization | PKS-associated cyclase/aromatase | Linear polyketide chain | Aromatic polyketide intermediate |
| 3 | Reductive modifications | Reductase | Aromatic polyketide intermediate | Reduced aromatic intermediate |
| 4 | Oxidative tailoring | Oxygenase (e.g., P450 monooxygenase) | Reduced aromatic intermediate | Hydroxylated/Epoxidized intermediate |
| 5 | Lactonization | Lactonase/Spontaneous | Hydroxylated intermediate | This compound C |
Structural Elucidation and Stereochemical Determination of Ascolactones
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon skeleton and relative stereochemistry of the ascolactones. Through a detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, the connectivity of atoms within the molecule can be pieced together.
The planar structure of the ascolactones is established primarily through ¹H and ¹³C NMR spectroscopy, supported by a suite of 2D NMR experiments. For instance, in the elucidation of ascolactone C, ¹H and ¹³C NMR data provided the initial count of protons and carbons, while Heteronuclear Single Quantum Coherence (HSQC) experiments correlated each proton to its directly attached carbon. uni-duesseldorf.dersc.org
The core structure was assembled using Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) data. rsc.org COSY experiments reveal proton-proton couplings, allowing for the identification of spin systems within the molecule. For this compound C, COSY correlations established the 2-methyl-1-oxobutyl side chain through observed couplings between Me-11, H₂-10, H-9, and Me-12. rsc.org
HMBC experiments are crucial for connecting these spin systems by showing correlations between protons and carbons over two to three bonds. Key HMBC correlations for this compound C included signals from the aromatic methyl protons (Me-14) to aromatic carbons (C-4, C-5, C-6) and from protons in the side chain (H-9, H₂-10, Me-12) to the ketone carbonyl carbon (C-8), firmly placing the substituents on the benzolactone core. rsc.org Further HMBC correlations from H-7 to the lactone carbonyl (C-3) and the ether-linked carbon (C-1) were vital in confirming the fused γ-lactone ring. rsc.orgrsc.org The relative stereochemistry can be further investigated using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space.
Table 1: ¹H and ¹³C NMR Data for this compound C (CD₃OD, 600 MHz for ¹H, 150 MHz for ¹³C)
Data sourced from Wibowo et al., 2020. rsc.org
While direct application of computational NMR for ascolactones is not extensively detailed, this method serves as a powerful tool for structural verification, especially in complex stereochemical problems. nih.gov The approach involves calculating the NMR chemical shifts (¹H and ¹³C) for all possible stereoisomers of a proposed structure using quantum mechanics, typically Density Functional Theory (DFT). nih.gov
The calculated chemical shifts for each isomer are then statistically compared with the experimental NMR data. A high degree of correlation between the predicted and measured shifts for a particular isomer provides strong evidence for its structure and relative configuration. This computational analysis can be particularly decisive when NOESY data is ambiguous or insufficient to differentiate between similar conformations or diastereomers.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
HRMS is a fundamental technique used early in the structure elucidation process to determine the elemental composition of a compound with high accuracy. rsc.orgoup.comuit.no By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, a unique molecular formula can be assigned. researchgate.net
For example, this compound A was assigned the molecular formula C₂₀H₂₈O₅ based on HRMS analysis. epdf.pub Similarly, the molecular formula for the related this compound C was determined to be C₁₇H₂₀O₅ by high-resolution electrospray ionization mass spectrometry (HRESIMS), which showed a protonated molecular ion [M+H]⁺ at m/z 305.1384 (calculated for C₁₇H₂₁O₅, 305.1389). researchgate.net This precise mass measurement is critical for confirming the number of carbon, hydrogen, and oxygen atoms, which is essential information for solving the rest of the structure.
Chiroptical Methods for Absolute Configuration Assignment
Once the planar structure and relative stereochemistry are known, chiroptical methods are employed to determine the absolute configuration of the chiral centers.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its absolute stereochemistry. cas.cz The modern approach involves comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, often using time-dependent density functional theory (TDDFT). rsc.orgresearchgate.net
For Ascolactones A and B, which are epimers, this method was applied to assign the stereochemistry at C-1. researchgate.net The experimental ECD spectra were measured and compared to the Boltzmann-averaged spectra calculated for model compounds representing the possible configurations (e.g., 1R,9R and 1R,9S). A good agreement between the experimental spectrum of this compound A and the calculated spectrum for the (1R)-configuration suggested its absolute stereochemistry. researchgate.net However, it has been noted that for molecules with multiple stereocenters and conformational flexibility, like the ascolactones, ECD analysis can sometimes be challenging and may not provide an unambiguous assignment for all chiral centers on its own. cas.cz
In some cases, chemical derivatization followed by analysis on a chiral stationary phase is used to determine the absolute configuration of a specific stereocenter. This strategy was successfully employed for this compound A. encyclopedia.pubnih.govmdpi.com
Chemical Derivatization Strategies (e.g., Modified Mosher's Method, Baeyer–Villiger Oxidation)
There is no specific information available in the searched literature detailing the use of the modified Mosher's method or Baeyer-Villiger oxidation in the structural elucidation of this compound. These methods are standard techniques in natural product chemistry for determining the absolute configuration of chiral centers and for synthesizing lactones from cyclic ketones, respectively. While it is plausible that such methods were employed in the characterization of this compound, the absence of published experimental data prevents a detailed discussion of their application to this specific compound.
Crystallographic Analysis (if applicable for specific analogues)
No crystallographic data for this compound or its analogues were found in the reviewed literature. X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, which would unambiguously establish the relative and absolute stereochemistry of this compound. The lack of such data in the public domain means that a crystallographic analysis section cannot be completed at this time.
Biological Activity Profiling and Mechanistic Studies
Antimicrobial Activities
Ascolactone was screened for its ability to inhibit the growth of various pathogenic microbes.
In a comprehensive antibacterial screening, this compound C was evaluated alongside other compounds isolated from Didymella sp. rsc.org The screening included a panel of Gram-positive bacteria, such as drug-susceptible and drug-resistant strains of Staphylococcus aureus, and the Gram-negative bacterium Acinetobacter baumannii. rsc.org
While co-isolated compounds like ascomylactam C and didymellanosine showed notable activity against these bacterial strains, this compound C did not exhibit significant antibacterial effects in the assays performed. rsc.org The minimum inhibitory concentration (MIC) data for the active compounds were reported, but this compound C was not included in the results table, indicating a lack of activity at the tested concentrations. rsc.orgnih.gov
| Bacterial Strain | Organism Type | This compound C Activity (MIC) |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | Inactive |
| Acinetobacter baumannii | Gram-Negative | Inactive |
Based on available scientific literature, this compound has not been evaluated for its antifungal properties. Studies detailing its isolation and initial biological profiling focused primarily on antibacterial and cytotoxic activities.
As this compound did not demonstrate significant antibacterial activity in reported screenings, no subsequent studies into its potential antimicrobial mechanism of action have been conducted. rsc.org Mechanistic explorations are typically pursued for compounds that exhibit potent inhibitory effects.
Cytotoxic Activities in In Vitro Cell Line Models
The potential of this compound to inhibit the proliferation of cancer cells was investigated using both murine and human cell line models.
All compounds isolated from the solid rice fermentation of Didymella sp. IEA-3B.1, including this compound C, were assessed for cytotoxicity against the L5178Y murine lymphoma cell line. rsc.org In these assays, the decahydrofluorene analogue didymellanosine displayed pronounced activity. rsc.org However, this compound C was found to be inactive against the L5178Y cell line. rsc.org
Following the initial cytotoxicity screening against the murine lymphoma line, compounds that showed activity were further tested against human cancer cell lines. Didymellanosine was assayed against Burkitt's lymphoma B cells (Ramos) and adult lymphoblastic leukemia T cells (Jurkat J16). rsc.org As this compound C was determined to be inactive in the primary screening against L5178Y cells, it was not subjected to further testing on these human cancer cell lines. rsc.org
| Cell Line | Cancer Type | Organism | This compound C Activity (IC50) |
|---|---|---|---|
| L5178Y | Murine Lymphoma | Mouse | Inactive |
| Ramos | Burkitt's Lymphoma B cells | Human | Not Assayed/Inactive |
| Jurkat J16 | Adult Lymphoblastic Leukemia T cells | Human | Not Assayed/Inactive |
Modulation of Cellular Pathways (e.g., NFκB inhibition, Apoptosis Induction)
While comprehensive studies on the direct effects of this compound on cellular pathways are limited, research into compounds isolated from the same biological source provides valuable context. This compound C was identified from a solid rice fermentation of the endophytic fungus Didymella sp. (strain IEA-3B.1). nih.govresearchgate.net Biological activity screenings of the metabolites isolated from this fungus focused on cytotoxicity, antimicrobial activity, and NF-κB inhibition. nih.gov
NF-κB Inhibition
In the study of metabolites from Didymella sp., the compound didymellanosine, which was isolated along with this compound C, was evaluated for its ability to inhibit Nuclear Factor-kappa B (NF-κB). nih.govrsc.org The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target in therapeutic research. nih.gov
The investigation used a triple-negative breast cancer (TNBC) cell line, MDA-MB-231, which was stably transfected with an NF-κB-dependent luciferase reporter gene to measure pathway activation. nih.govrsc.org In this assay, didymellanosine was found to moderately block NF-κB activation. nih.govnih.gov Further analysis determined its IC₅₀ value to be 15.5 µM. rsc.org It was noted that the potency of didymellanosine in the NF-κB inhibition assay was approximately three times higher than its general cytotoxicity (IC₅₀ of 45.4 µM against the TNBC cell line), suggesting that its antitumor activity may be linked to this blockade of NF-κB activation. rsc.org
Crucially, while didymellanosine showed this activity, the studies did not report any NF-κB inhibitory activity for this compound C itself. nih.govrsc.org All isolated compounds were assessed for cytotoxicity against the murine lymphoma cell line L5178Y, but only didymellanosine was reported as active. nih.govrsc.org
| Compound | Activity | Assay Details | IC₅₀ Value | Source Organism |
|---|---|---|---|---|
| Didymellanosine | Moderate NF-κB Inhibition | NF-κB luciferase reporter gene in MDA-MB-231 cells | 15.5 µM | Didymella sp. IEA-3B.1 |
| This compound C | Not Reported | - | - | Didymella sp. IEA-3B.1 |
Apoptosis Induction
Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis, and its induction in cancer cells is a primary goal of many therapeutic agents. nih.gov Various natural lactones, such as alantolactone (B1664491) and isoalantolactone, have been extensively studied and shown to induce apoptosis in a wide range of cancer cell lines. nih.gov However, based on the available scientific literature, there are currently no published research findings detailing the activity of this compound in the induction of apoptosis.
Enzyme Inhibition Studies
Enzyme inhibition is a common mechanism of action for many biologically active compounds. However, specific research into the enzyme inhibitory properties of this compound is not extensively documented.
Protein Phosphatase Inhibition (e.g., MPtpB)
Protein tyrosine phosphatases secreted by Mycobacterium tuberculosis, such as MptpB, are recognized as essential virulence factors that help the bacterium survive within host macrophages. nih.govnih.gov This makes them attractive targets for the development of new anti-tubercular drugs. nih.gov While various families of compounds, including isoxazole-based molecules, have been identified as potent and selective inhibitors of MptpB, there are no reports in the reviewed literature of this compound or its analogues being investigated for inhibitory activity against this specific protein phosphatase. nih.gov
Other Enzyme Targets (if reported for specific analogues)
There is no information available in the current scientific literature regarding the inhibition of other specific enzyme targets by this compound or its known analogues.
Structure Activity Relationship Sar Investigations
Identification of Pharmacophoric Features
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For asolactone, the identification of its pharmacophoric features would involve determining which functional groups and spatial arrangements are critical for its interaction with a biological target.
Based on its core lactone structure, key potential pharmacophoric features could include:
The Lactone Ring: The cyclic ester is a common feature in many biologically active natural products and synthetic compounds. The carbonyl group can act as a hydrogen bond acceptor, and the ring system provides a rigid scaffold.
Substituents on the Lactone Ring: The nature, size, and electronic properties of any substituent groups on the asolactone ring would significantly influence its binding affinity and selectivity for a target. These groups could participate in hydrogen bonding, hydrophobic interactions, or electrostatic interactions.
Without experimental or computational data, a definitive pharmacophore model for asolactone cannot be constructed. Such a model is typically developed through techniques like comparing the structures of active and inactive analogs or by analyzing the binding site of its biological target. dovepress.commdpi.comnih.gov
Impact of Stereochemistry on Biological Efficacy
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds. longdom.orgnih.gov Ascolactone may possess one or more chiral centers, leading to the existence of different stereoisomers (enantiomers and diastereomers). These isomers can exhibit significantly different pharmacological and toxicological profiles because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with only one stereoisomer. nih.govrsc.org
For asolactone, it would be critical to investigate:
Absolute Configuration: Determining the absolute configuration (R or S) of each chiral center that is associated with the desired biological activity.
Relative Stereochemistry: In cases of multiple chiral centers, understanding the optimal relative arrangement of substituents.
Studies on other chiral lactones have demonstrated that one enantiomer is often significantly more potent than the other, and in some cases, the "inactive" enantiomer can even have undesirable side effects. nih.govresearchgate.net The synthesis and biological evaluation of individual stereoisomers of asolactone would be necessary to elucidate these relationships.
Computational Modeling for SAR Prediction (e.g., QSAR, Molecular Docking)
Computational modeling techniques are powerful tools for predicting the SAR of a compound and for guiding the design of new analogs.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govnih.gov For asolactone, a QSAR model could be developed by synthesizing a library of derivatives with varied physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) and correlating these properties with their measured biological activities. nih.gov
Molecular Docking: If the three-dimensional structure of the biological target of asolactone is known, molecular docking simulations can be performed. nih.gov This technique predicts the preferred orientation of asolactone when bound to its target, helping to identify key interactions such as hydrogen bonds and hydrophobic contacts. Docking studies can be used to screen virtual libraries of asolactone analogs to prioritize those with the highest predicted binding affinity for synthesis and testing. nih.gov
Currently, there are no published QSAR or molecular docking studies specifically focused on asolactone.
Derivatization and Analog Synthesis for SAR Exploration
The synthesis and biological evaluation of derivatives and analogs are the cornerstone of SAR exploration. mdpi.comnih.govmdpi.comresearchgate.net A systematic derivatization of the asolactone scaffold would provide crucial insights into its SAR. Key modifications could include:
Modification of the Lactone Ring: Altering the ring size or introducing heteroatoms could probe the importance of the core scaffold.
Variation of Substituents: Synthesizing analogs with different substituents on the lactone ring would help to map the steric and electronic requirements of the binding site. This could involve changing the size, lipophilicity, and electronic nature of the substituents. mdpi.comresearchgate.netresearchgate.net
Synthetic and Semisynthetic Approaches to Ascolactones
Strategies for Total Chemical Synthesis
The total synthesis of a natural product like ascolactone C, for which no synthetic precedent exists, would likely commence with a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.
Hypothetical Retrosynthetic Analysis of this compound C
A plausible retrosynthetic analysis of this compound C would logically disconnect the molecule at key functional groups. The lactone ring is a primary target for disconnection, which would reveal a hydroxy-substituted carboxylic acid precursor. Further disconnections of the aliphatic side chain could proceed via recognizable synthetic transformations such as aldol reactions or olefinations to simplify the structure to basic building blocks.
Table 1: Hypothetical Retrosynthetic Analysis of this compound C
| Retrosynthetic Step | Description | Precursor Structure(s) |
| Lactone Disconnection | Cleavage of the ester bond of the lactone ring. | A hydroxy-carboxylic acid. |
| C-C Bond Disconnection | Breaking a carbon-carbon bond in the side chain. | A substituted benzaldehyde and a ketone or ester fragment. |
| Functional Group Interconversion | Modification of functional groups to simplify the precursor. | Simpler aromatic and aliphatic starting materials. |
Proposed Forward Synthesis
Based on this retrosynthetic blueprint, a hypothetical forward synthesis could be envisioned. The synthesis would likely begin with a suitably substituted aromatic precursor, which would be elaborated to incorporate the side chain. Key reactions in such a sequence might include:
Formation of the Aromatic Core: Starting with a commercially available substituted phenol or benzoic acid derivative.
Side-Chain Construction: Utilizing carbon-carbon bond-forming reactions like the Wittig reaction, Horner-Wadsworth-Emmons olefination, or an aldol condensation to build the aliphatic chain.
Stereocenter Installation: Employing asymmetric synthesis techniques, such as chiral auxiliaries or asymmetric catalysis, to establish the correct stereochemistry of the chiral centers in the side chain.
Lactonization: The final step would involve an intramolecular esterification (lactonization) of the hydroxy-carboxylic acid precursor. Several methods are available for this transformation, including the Yamaguchi, Shiina, or Corey-Nicolaou macrolactonization protocols, depending on the ring size and steric hindrance.
Semisynthesis of this compound Analogues from Natural Precursors
Semisynthesis is a powerful strategy that leverages the structural complexity of readily available natural products to create novel analogues. This approach can be more efficient than total synthesis for generating a library of related compounds for structure-activity relationship studies.
Given that this compound C is produced by a fungus, it is conceivable that other related metabolites with a similar core structure are also produced and could serve as starting materials for semisynthesis. Should a more abundant, related natural product be isolated, it could be chemically modified to produce this compound C or novel analogues.
Potential Semisynthetic Strategies:
Functional Group Modification: If a precursor with a different oxidation state or protecting group pattern is available, standard functional group interconversions could be employed. For example, the oxidation of a secondary alcohol to a ketone or the reduction of a carboxylic acid to an alcohol.
Side-Chain Modification: The aliphatic side chain of a related natural product could be cleaved and replaced with a different chain to generate diversity.
Derivatization of Existing Functionality: The hydroxyl and carboxyl groups of the this compound scaffold could be esterified or amidated to produce a range of derivatives.
Table 2: Potential Precursors for Semisynthesis of this compound Analogues
| Potential Precursor Type | Possible Modifications | Target Analogue |
| A related natural product with a different side chain | Cleavage and replacement of the side chain. | This compound C or novel side-chain analogues. |
| A biosynthetic precursor to this compound C | Enzymatic or chemical conversion to the final product. | This compound C. |
| A degradation product of a more complex related natural product | Chemical elaboration to rebuild the this compound scaffold. | This compound C or simplified analogues. |
Chemoenzymatic Synthesis Methods
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. This approach can be particularly advantageous for the construction of chiral molecules like this compound C, as enzymes often exhibit high levels of enantio- and regioselectivity.
While no chemoenzymatic synthesis of this compound C has been reported, several strategies could be envisioned that would leverage the power of biocatalysis.
Potential Chemoenzymatic Approaches:
Kinetic Resolution: A racemic mixture of a key intermediate in the synthetic pathway could be resolved using a lipase-catalyzed acylation or hydrolysis. This would provide access to enantiomerically pure material for the remainder of the synthesis.
Asymmetric Reduction: A prochiral ketone precursor could be reduced to a chiral alcohol using a ketoreductase enzyme. This would be an efficient way to set a key stereocenter.
Enzymatic Oxidation: A biocatalyst could be used for the selective oxidation of a C-H bond in a late-stage intermediate to introduce a hydroxyl group with high regioselectivity.
Table 3: Potential Chemoenzymatic Steps in the Synthesis of this compound C
| Synthetic Step | Enzyme Class | Description |
| Desymmetrization of a prochiral intermediate | Hydrolase (e.g., lipase, esterase) | Selective hydrolysis of one of two enantiotopic ester groups to generate a chiral intermediate. |
| Asymmetric reduction of a ketone | Oxidoreductase (e.g., ketoreductase) | Stereoselective reduction of a ketone to a secondary alcohol, establishing a chiral center. |
| Regioselective hydroxylation | Monooxygenase (e.g., P450) | Introduction of a hydroxyl group at a specific position on the aromatic ring or side chain. |
Ecological and Inter Species Interaction Studies
Role in Endophytic-Host Plant Symbiosis and Defense
While Ascochyta species are well-documented as plant pathogens, the line between pathogenesis and endophytism can be nuanced, often depending on the host's physiological state and environmental conditions. Endophytic fungi reside within plant tissues without causing apparent harm, and in many cases, they contribute to the host's defense against herbivores and other pathogens through the production of bioactive secondary metabolites.
The production of phytotoxic compounds is a key strategy for many fungi interacting with plants. In the case of Ascochyta pisi, the causal agent of Ascochyta blight in peas, the secretion of phytotoxins is considered a crucial factor in its pathogenicity. nih.govfspublishers.orgmdpi.com These toxins can cause necrotic lesions on leaves, stems, and pods. nih.govfspublishers.org While this points to a pathogenic role, in a controlled endophytic relationship, the localized production of such compounds could potentially deter competing pathogens or herbivores, thereby protecting the host plant.
Histological studies of plants infected with Ascochyta have shown that cell damage can occur even before direct contact with the fungal hyphae, suggesting that secreted phytotoxins play a role in the interaction. nih.govmdpi.com While specific studies on ascolactone's direct role in an endophytic context are limited, it is plausible that, like other secondary metabolites from Ascochyta, it could function as a defense compound for the host plant in a balanced symbiotic relationship.
Table 1: Phytotoxic Effects of Secondary Metabolites from Ascochyta Species
| Compound Class | Producing Fungus | Observed Effect on Plants |
| Polyketides | Ascochyta spp. | Phytotoxicity, implicated as virulence factors nih.gov |
| Ascochitine | Ascochyta pisi | Causes electrolyte leakage on susceptible cultivars mdpi.com |
| Product I (PRI) & Product II (PRII) | Ascochyta pisi | Phytotoxic to host (pea) and non-host (tomato, tobacco) plants fspublishers.org |
Microbial Competition and Signaling
The production of antimicrobial compounds is a widespread strategy among fungi for competing with other microorganisms for resources. Secondary metabolites can inhibit the growth of bacteria and other fungi, securing the producer's niche. While direct studies on the antimicrobial spectrum of this compound are not extensively documented in the available research, the broader class of butenolides, to which this compound belongs, is known to exhibit a range of biological activities, including antimicrobial effects. nih.govnih.gov
Furthermore, some secondary metabolites from Ascochyta species have been implicated in microbial signaling. For instance, tyrosol, produced by Ascochyta lentis, is a known quorum-sensing molecule in the human pathogenic yeast Candida albicans. This suggests that related compounds from Ascochyta species could have roles in intercellular communication, potentially influencing the behavior and growth of competing microbial populations. The ability to interfere with the signaling pathways of other microbes would be a significant competitive advantage.
Research on butenolides from the coral-derived fungus Aspergillus terreus has shown that some of these compounds exhibit weak antibacterial activity. nih.gov This provides a potential, albeit indirect, indication that this compound might have a role in mediating interactions with bacteria in its environment.
Adaptation of Producer Fungi to Specific Environments (e.g., Marine, Halophytic)
Fungi that thrive in extreme environments, such as marine and halophytic (salt-rich) habitats, often produce unique secondary metabolites that are crucial for their adaptation and survival. These compounds can have various functions, including roles in osmoregulation and defense against other extremophiles.
While there is no specific evidence in the reviewed literature of this compound being isolated from marine or halophytic fungi, the chemical diversity of fungi in these environments is vast and largely unexplored. Endophytic fungi from marine algae, for example, are known to produce bioactive metabolites that may play a role in protecting their host from pathogens. researchgate.net The production of compounds like butenolides by marine-derived fungi such as Aspergillus terreus underscores the potential for discovering novel ecological roles for this class of compounds in specialized environments. nih.gov The unique stressors of marine and halophytic environments could select for the production of secondary metabolites with specialized functions, and it is conceivable that this compound or related compounds could play a role in the adaptation of certain fungal strains to these conditions.
Advanced Analytical and Biotechnological Methodologies
Omics Technologies for Discovery and Production
"Omics" technologies provide a holistic view of the biological processes underlying the production of secondary metabolites. By integrating genomics and metabolomics, researchers can efficiently mine for novel compounds and understand the chemical diversity within a producing organism.
Genome mining has become an indispensable tool for identifying the genetic blueprints for natural product biosynthesis. sensusimpact.comrevista-agroproductividad.org Fungal secondary metabolites, including polyketides like ascolactone, are synthesized by enzymes encoded in contiguous gene sets known as Biosynthetic Gene Clusters (BGCs). researchgate.net By sequencing the genome of an this compound-producing fungus, such as Didymella sp., bioinformatic tools can predict the location and composition of the BGC responsible for its synthesis. nih.gov
The process involves searching for core biosynthetic genes, such as Polyketide Synthase (PKS) genes, which are hallmarks of polyketide BGCs. mdpi.com Once a candidate PKS is identified, flanking genes are analyzed for enzymes that would perform subsequent "tailoring" steps, such as oxidations, reductions, and cyclizations, to form the final this compound structure. nih.gov This in silico analysis allows for the targeted discovery of novel this compound analogues and provides the genetic information needed for heterologous expression and biosynthetic engineering. nih.gov
A hypothetical BGC for this compound could contain the following key enzymatic functions, as detailed in Table 1.
Table 1: Hypothetical Genes within an this compound Biosynthetic Gene Cluster (BGC)
| Putative Gene | Proposed Function | Role in this compound Biosynthesis |
|---|---|---|
| ascA | Polyketide Synthase (PKS) | Assembles the initial polyketide backbone from acetate (B1210297)/malonate units. |
| ascB | FAD-dependent Monooxygenase | Catalyzes key hydroxylation and/or cyclization steps to form the lactone ring. nih.gov |
| ascC | Methyltransferase | Adds methyl groups to the polyketide scaffold. |
| ascD | Dehydrogenase | Performs specific oxidation reactions. |
| ascE | Transcription Factor | Regulates the expression of the other genes within the BGC. |
Metabolomics, particularly using techniques like Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (LC-MS/MS), is a powerful approach for comprehensively profiling the chemical constituents of a fungal extract. nih.govrsc.org This method allows for the untargeted detection of a wide range of metabolites, enabling the discovery of previously unknown this compound derivatives or related compounds. mdpi.com
By comparing the metabolic profiles of an this compound-producing strain under different conditions, researchers can identify novel analogues that may be produced in only minute quantities. The high-resolution mass data provides the molecular formula, while fragmentation patterns (MS/MS) offer structural clues, facilitating the annotation of the detected compounds. nih.gov This approach accelerates the discovery of the full chemical diversity related to the this compound scaffold that an organism is capable of producing.
Table 2 illustrates a hypothetical output from a metabolomic analysis of a culture extract from an this compound-producing fungus.
Table 2: Hypothetical this compound Analogues Identified via LC-MS/MS Metabolomics
| Compound ID | Retention Time (min) | m/z [M+H]⁺ | Molecular Formula | Putative Modification |
|---|---|---|---|---|
| This compound A | 10.2 | 309.0901 | C₁₅H₁₆O₇ | Dihydroxylated |
| This compound C | 12.5 | 279.1226 | C₁₅H₁₈O₅ | Known Compound nih.gov |
| Putative Analogue 1 | 11.8 | 295.1179 | C₁₅H₁₈O₆ | Hydroxylated |
| Putative Analogue 2 | 13.1 | 293.1023 | C₁₅H₁₆O₆ | Dehydrogenated, Hydroxylated |
Optimized Fermentation and Culture Conditions for Enhanced Production (e.g., OSMAC approach)
Many fungal BGCs are poorly expressed or "silent" under standard laboratory fermentation conditions, leading to low or undetectable yields of the corresponding natural product. researchgate.netnih.gov The "One Strain, Many Compounds" (OSMAC) approach is a highly effective strategy to overcome this limitation by systematically altering cultivation parameters to trigger the expression of these silent gene clusters and enhance the production of desired metabolites like this compound. nih.gov
The core principle of OSMAC is that varying physical and chemical stresses can induce different metabolic pathways. uni-duesseldorf.de By modifying factors such as media composition (carbon and nitrogen sources), pH, temperature, aeration, and even the physical state of the culture (solid vs. liquid), researchers can significantly increase the yield and diversity of secondary metabolites. nih.gov For example, supplementing a standard rice medium with different additives could dramatically enhance the production of this compound from an endophytic fungus. researchgate.net
Table 3 demonstrates how the OSMAC approach could be applied to enhance this compound production.
Table 3: Application of the OSMAC Approach for Enhanced this compound Production
| Culture Condition | Media Base | Additive | Temperature (°C) | This compound C Yield (mg/L) |
|---|---|---|---|---|
| 1 (Control) | Potato Dextrose Broth | None | 25 | 0.5 |
| 2 | Potato Dextrose Broth | 1% NaCl | 25 | 1.2 |
| 3 | Solid Rice Medium | None | 25 | 8.9 |
| 4 | Solid Rice Medium | (NH₄)₂SO₄ | 25 | 15.3 |
| 5 | Czapek Dox Broth | None | 22 | 2.1 |
High-Throughput Screening for Bioactivity Discovery
High-Throughput Screening (HTS) is a critical methodology for rapidly assessing the biological activities of natural products like this compound against a wide array of therapeutic targets. nih.gov HTS utilizes automated platforms to test thousands of compounds in parallel, using miniaturized assays that measure specific biological responses such as enzyme inhibition, cell viability, or receptor binding. rsc.org
A purified sample of this compound or crude extracts rich in this compound analogues can be screened against panels of cancer cell lines, pathogenic bacteria, fungi, or specific enzymes to identify potential therapeutic applications. mdpi.comnih.gov For instance, an extract from Didymella sp. was tested for cytotoxicity against the murine lymphoma cell line L5178Y, where other co-isolated compounds, but not this compound C, showed activity. nih.gov This demonstrates the application of screening to pinpoint the specific bioactivities of individual components within a complex mixture. Quantitative HTS (qHTS) can further provide concentration-response curves to determine the potency and efficacy of active compounds. nih.gov
Table 4 outlines a hypothetical HTS campaign to discover the bioactivity profile of this compound C.
Table 4: Representative High-Throughput Screening Campaign for this compound C
| Assay Type | Target | Result (% Inhibition at 10 µM) |
|---|---|---|
| Cytotoxicity | L5178Y (Murine Lymphoma) | < 5% nih.gov |
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 8% |
| Antimicrobial | Staphylococcus aureus | 12% |
| Antimicrobial | Escherichia coli | 3% |
| Antimicrobial | Candida albicans | 25% |
Research Challenges and Future Directions
Unlocking Cryptic or Silent Ascolactone Biosynthetic Pathways
Many fungi possess biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. These "silent" or "cryptic" pathways represent a vast, untapped reservoir of novel natural products. A significant challenge in this compound research is to determine if such silent pathways for its biosynthesis or for the production of novel analogs exist and to develop methods to activate them.
Current research in the broader field of mycology has demonstrated the potential of various strategies to awaken these dormant BGCs. These methods, which could be applied to this compound-producing fungi, include:
Co-cultivation: Growing the producing fungus alongside other microorganisms can trigger the expression of previously silent gene clusters, potentially as a defense or communication mechanism. uni-duesseldorf.de
Epigenetic Modification: The use of chemical modifiers of chromatin, such as DNA methyltransferase and histone deacetylase inhibitors, can alter gene expression and lead to the production of novel secondary metabolites.
OSMAC (One Strain, Many Compounds) Approach: Systematically altering cultivation parameters such as media composition, temperature, and pH can induce the production of different secondary metabolites from a single fungal strain. uni-duesseldorf.de
While the biosynthetic gene cluster for this compound has been a subject of interest, specific cryptic or silent pathways for its production have yet to be fully elucidated and activated. sci-hub.se Future research will likely focus on applying these advanced cultivation and molecular biology techniques to the known producing organisms, such as Ascochyta salicorniae and Didymella sp., to unlock their full biosynthetic potential. mdpi.comresearchgate.net
Development of Sustainable and Scalable Production Methods
Currently, the primary source of this compound is through isolation from fungal cultures, a process that often results in low yields. mdpi.com To facilitate further research and potential applications, the development of sustainable and scalable production methods is crucial. Key areas of investigation include:
Fermentation Optimization: Systematically refining fermentation conditions—including nutrient sources, aeration, temperature, and pH—can significantly enhance the yield of this compound.
Bioprocess Engineering: The use of advanced bioreactor technology and process control can help to optimize fungal growth and metabolite production on a larger scale. mdpi.com
Semi-synthesis: Chemical modification of more readily available precursors or related natural products could provide a more efficient route to this compound and its derivatives. uni-duesseldorf.de
The development of these methods will be essential for providing a consistent and cost-effective supply of this compound for in-depth biological studies and potential future applications.
Exploration of Novel Bioactivities and Unidentified Mechanisms
Preliminary studies have revealed that ascolactones exhibit interesting biological activities. For instance, ascolactones A and B have been shown to inhibit the mycobacterial enzyme MptpB, a virulence factor in Mycobacterium tuberculosis. mdpi.comnih.gov this compound C, isolated from an endophytic fungus, has also been a subject of investigation. researchgate.net However, the full spectrum of their biological activities and their mechanisms of action remain largely unexplored.
Future research will focus on:
Broad-Spectrum Bioactivity Screening: Testing ascolactones against a wide range of biological targets, including other enzymes, receptors, and cell lines, to identify novel pharmacological properties.
Mechanism of Action Studies: For any identified bioactivities, detailed investigations will be necessary to elucidate the precise molecular mechanisms by which ascolactones exert their effects. This could involve techniques such as target identification, kinetic enzyme assays, and cellular imaging. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing various analogs of this compound will help to identify the key structural features responsible for their biological activity, which can guide the design of more potent and selective compounds.
These explorations may uncover new therapeutic potentials for this compound and its derivatives in areas such as infectious diseases and beyond.
Genetic Engineering and Synthetic Biology for Engineered this compound Production
The fields of genetic engineering and synthetic biology offer powerful tools for enhancing the production of natural products like this compound. By manipulating the genetic makeup of the producing organisms, it may be possible to overcome the limitations of traditional fermentation methods. uni-duesseldorf.de
Key approaches include:
Metabolic Engineering: Modifying the metabolic pathways of the producing fungus to increase the flux of precursors towards this compound biosynthesis and to eliminate competing pathways.
Heterologous Expression: Transferring the entire this compound biosynthetic gene cluster into a more easily culturable and genetically tractable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae. nih.govdntb.gov.ua This approach can facilitate higher yields and simplify the purification process.
Synthetic Biology Approaches: Designing and constructing novel biosynthetic pathways or modifying existing ones to produce new this compound analogs with improved properties. researchgate.net
While these techniques have been successfully applied to other fungal natural products, their specific application to this compound production is still in its early stages. Future research in this area holds the promise of creating highly efficient and customizable production platforms for this compound and its derivatives.
Deeper Understanding of Ecological Roles and Chemical Ecology
Ascolactones, as secondary metabolites, likely play a significant role in the chemical ecology of the fungi that produce them. mdpi-res.com These compounds may be involved in a variety of interactions with other organisms in their natural environment. Understanding these ecological roles is not only of fundamental scientific interest but can also provide insights into their potential applications.
Future research directions in this area include:
Investigating Antagonistic Interactions: Studying the effects of this compound on competing microorganisms, such as other fungi and bacteria, to determine its role in chemical defense and niche competition. sci-hub.se
Exploring Symbiotic Relationships: Investigating whether this compound plays a role in mediating symbiotic relationships between the producing fungus and its host organism, particularly in the case of endophytic fungi.
Identifying Ecological Triggers: Determining the environmental cues that stimulate the production of this compound in its natural habitat, which can provide valuable information for optimizing its production in the laboratory.
A deeper understanding of the chemical ecology of this compound will provide a more complete picture of its biological significance and may reveal new, ecologically relevant bioactivities.
Q & A
Q. How can systematic reviews identify underexplored applications of this compound in emerging research areas?
- Methodological Answer : Conduct scoping reviews using PRISMA guidelines to map existing literature. Employ text-mining tools (e.g., VOSviewer) to visualize keyword clusters and identify gaps (e.g., neuroprotective effects, combination therapies). Prioritize studies with strong mechanistic evidence over observational claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
